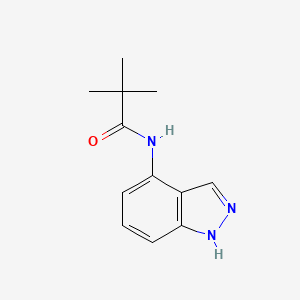
Di-t-Butoxydimethoxysilane, tech-95
描述
准备方法
Di-t-Butoxydimethoxysilane can be synthesized through a series of reactions involving silane compounds. One common method involves the reaction of dichlorodimethylsilane with tert-butanol to produce di-t-butoxydimethylsilane. This intermediate is then reacted with methanol to yield di-t-butoxydimethoxysilane . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .
化学反应分析
Di-t-Butoxydimethoxysilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. When exposed to water, it hydrolyzes to produce methanol and silanol compounds . In oxidation reactions, it can form siloxane bonds, which are useful in the production of silicone-based materials . Common reagents used in these reactions include water, oxidizing agents, and catalysts . The major products formed from these reactions are methanol, silanol, and siloxane compounds .
科学研究应用
Di-t-Butoxydimethoxysilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds . In biology and medicine, it is employed in the development of biocompatible materials and drug delivery systems . Industrially, it is used as a surface treatment agent to improve the adhesion and durability of coatings and adhesives . Additionally, it is utilized in the production of silicone-based materials, which have applications in electronics, automotive, and construction industries .
作用机制
The mechanism of action of di-t-butoxydimethoxysilane involves its ability to undergo hydrolysis and form silanol groups. These silanol groups can further react to form siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties . The molecular targets and pathways involved in these reactions include the interaction of the silane groups with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
相似化合物的比较
Di-t-Butoxydimethoxysilane is similar to other organosilane compounds such as trimethoxysilane and triethoxysilane. it is unique in its ability to form tert-butoxy groups, which provide enhanced stability and reactivity compared to other alkoxy groups . This makes it particularly useful in applications requiring high-performance materials. Similar compounds include:
- Trimethoxysilane
- Triethoxysilane
- Dimethyldiethoxysilane
属性
IUPAC Name |
ditert-butyl dimethyl silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-9(2,3)13-15(11-7,12-8)14-10(4,5)6/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHELPFKLYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC)(OC)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)
![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)
![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)
![N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide](/img/structure/B3150166.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)

![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)
![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)
![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)

